molecular formula C10H12Cl2 B12103889 1-Chloro-2-(1-chlorobutan-2-yl)benzene

1-Chloro-2-(1-chlorobutan-2-yl)benzene

Cat. No.: B12103889
M. Wt: 203.10 g/mol
InChI Key: DXOBHVLRSDIQNO-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-chlorobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where the benzene ring is substituted with a 1-chlorobutan-2-yl group and an additional chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(1-chlorobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-chlorobutan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons such as butylbenzene.

Scientific Research Applications

1-Chloro-2-(1-chlorobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-2-(1-chlorobutan-2-yl)benzene exerts its effects involves its reactivity with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-butylbenzene: Similar structure but lacks the additional chlorine atom.

    1-Chloro-2-(1-chloropropyl)benzene: Similar but with a shorter alkyl chain.

    1-Chloro-2-(1-chloroethyl)benzene: Similar but with an even shorter alkyl chain.

Uniqueness

1-Chloro-2-(1-chlorobutan-2-yl)benzene is unique due to the presence of both a 1-chlorobutan-2-yl group and an additional chlorine atom on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-2-(1-chlorobutan-2-yl)benzene

InChI

InChI=1S/C10H12Cl2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

DXOBHVLRSDIQNO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CC=C1Cl

Origin of Product

United States

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